molecular formula C12H24O2 B1583662 4-Methyl-2-octyl-1,3-dioxolane CAS No. 68391-39-9

4-Methyl-2-octyl-1,3-dioxolane

Cat. No.: B1583662
CAS No.: 68391-39-9
M. Wt: 200.32 g/mol
InChI Key: AGNUIQKIUPCFET-UHFFFAOYSA-N
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Description

4-Methyl-2-octyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a methyl group at the 4 position and an octyl group at the 2 position makes this compound unique. Dioxolanes are often used as solvents and intermediates in organic synthesis due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with 1,2-ethanediol in the presence of an acid catalyst. A common method involves the reaction of nonanal with 1,2-propylene glycol in the presence of p-toluene-sulfonic acid and anhydrous calcium chloride at a temperature of 50-55°C for 1.5 hours . The reaction mixture is then washed and distilled to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-octyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it back to the original aldehyde or ketone.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic or basic conditions with nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Original aldehyde or ketone.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-octyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-octyl-1,3-dioxolane involves its ability to form stable intermediates during chemical reactions. The dioxolane ring provides stability to reactive intermediates, allowing for controlled reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its application. The pathways involved often include nucleophilic addition or substitution reactions.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler dioxolane without the methyl and octyl substituents.

    1,3-Dioxane: A six-membered ring analog with similar properties but different reactivity.

    2-Methyl-1,3-dioxolane: A compound with a methyl group at the 2 position instead of the 4 position.

Uniqueness: 4-Methyl-2-octyl-1,3-dioxolane is unique due to its specific substituents, which impart distinct physical and chemical properties. The presence of the octyl group increases its hydrophobicity, making it suitable for applications requiring non-polar solvents. The methyl group at the 4 position also influences its reactivity and stability compared to other dioxolanes .

Properties

IUPAC Name

4-methyl-2-octyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-12-13-10-11(2)14-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNUIQKIUPCFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1OCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867586
Record name 1,3-Dioxolane, 4-methyl-2-octyl-
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity aroma
Record name Nonanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Nonanal propyleneglycol acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.884-0.889
Record name Nonanal propyleneglycol acetal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

68391-39-9
Record name 4-Methyl-2-octyl-1,3-dioxolane
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Record name Nonanal propyleneglycol acetal
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Record name 2-Octyl-4-methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 4-methyl-2-octyl-
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Record name 4-methyl-2-octyl-1,3-dioxolane
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Record name NONANAL PROPYLENEGLYCOL ACETAL
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Record name Nonanal propyleneglycol acetal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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